molecular formula C20H14ClN3O7S B5198718 3-{4-Chloro-3-[(2-nitrophenyl)carbamoyl]benzenesulfonamido}benzoic acid

3-{4-Chloro-3-[(2-nitrophenyl)carbamoyl]benzenesulfonamido}benzoic acid

Cat. No.: B5198718
M. Wt: 475.9 g/mol
InChI Key: CAKQNVDMKAZFRN-UHFFFAOYSA-N
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Description

3-{4-Chloro-3-[(2-nitrophenyl)carbamoyl]benzenesulfonamido}benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro, nitrophenyl, carbamoyl, and benzenesulfonamido groups attached to a benzoic acid core. Its molecular formula is C19H13ClN2O6S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-Chloro-3-[(2-nitrophenyl)carbamoyl]benzenesulfonamido}benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorobenzoic acid to introduce the nitro group, followed by the formation of the carbamoyl group through a reaction with an appropriate amine. The sulfonamido group is then introduced via sulfonation, and the final product is obtained through a series of purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{4-Chloro-3-[(2-nitrophenyl)carbamoyl]benzenesulfonamido}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce a variety of substituted benzoic acids.

Scientific Research Applications

3-{4-Chloro-3-[(2-nitrophenyl)carbamoyl]benzenesulfonamido}benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{4-Chloro-3-[(2-nitrophenyl)carbamoyl]benzenesulfonamido}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzoic acid
  • (4-Chloro-3-nitrophenyl)(phenyl)methanone
  • (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone

Uniqueness

Compared to similar compounds, 3-{4-Chloro-3-[(2-nitrophenyl)carbamoyl]benzenesulfonamido}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-[[4-chloro-3-[(2-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O7S/c21-16-9-8-14(32(30,31)23-13-5-3-4-12(10-13)20(26)27)11-15(16)19(25)22-17-6-1-2-7-18(17)24(28)29/h1-11,23H,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKQNVDMKAZFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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